molecular formula C17H17NO4S B14745251 7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one CAS No. 901-90-6

7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B14745251
CAS No.: 901-90-6
M. Wt: 331.4 g/mol
InChI Key: MKROHIJXKKIMAQ-UHFFFAOYSA-N
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Description

7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a 2,3-dihydroquinolin-4(1H)-one core. Key structural features include:

  • Position 1: A 4-methylphenylsulfonyl (tosyl) group, which enhances stability and modulates electronic properties.
  • Position 7: A methoxy substituent, which may influence solubility and bioactivity through steric and electronic effects.
  • Core structure: The 2,3-dihydroquinolin-4(1H)-one scaffold, common in compounds with antimicrobial and anticancer properties .

Properties

CAS No.

901-90-6

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

7-methoxy-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C17H17NO4S/c1-12-3-6-14(7-4-12)23(20,21)18-10-9-17(19)15-8-5-13(22-2)11-16(15)18/h3-8,11H,9-10H2,1-2H3

InChI Key

MKROHIJXKKIMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Niementowski Cyclization

The Niementowski reaction, which condenses anthranilic acid derivatives with ketones, is adapted for dihydroquinolinone synthesis:

Procedure :

  • Methyl 2-amino-4-methoxybenzoate (1 ) is treated with acetyl chloride in acetic anhydride to form the N-acetyl intermediate.
  • Cyclization under basic conditions (e.g., KOtBu/THF) yields 7-methoxy-2-methylquinolin-4(1H)-one.
  • Selective demethylation using BBr3 followed by hydrogenation reduces the 2-methyl group to a methylene, forming the dihydro core.

Yield : ~45–50% after three steps.

Friedländer Condensation

An alternative route employs o-aminoaldehyde derivatives:

Procedure :

  • 4-Methoxy-2-nitrobenzaldehyde (2 ) is reduced to 4-methoxy-2-aminobenzaldehyde (3 ) via catalytic hydrogenation.
  • Condensation with ethyl acetoacetate in ethanol/HCl forms the dihydroquinolinone scaffold (4 ) through acid-catalyzed cyclodehydration.

Yield : ~60–65% for the cyclization step.

N1-Sulfonylation of the Dihydroquinolinone Core

Direct Sulfonylation

The N1 position is sulfonylated using 4-methylbenzenesulfonyl chloride under mild conditions:

Procedure :

  • 7-Methoxy-2,3-dihydroquinolin-4(1H)-one (5 ) is dissolved in dry dichloromethane.
  • 4-Methylbenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
  • The reaction is stirred for 12 h at room temperature, yielding the sulfonylated product (6 ).

Optimization :

  • Excess sulfonyl chloride (1.5 equiv) improves yields to 75–80%.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Route: Tandem Sulfonylation-Cyclization

Linear Precursor Approach

This method integrates sulfonylation early in the synthesis to avoid post-cyclization functionalization challenges:

Procedure :

  • Methyl 2-amino-4-methoxybenzoate (7 ) is sulfonylated with 4-methylbenzenesulfonyl chloride in pyridine/CH2Cl2 to form 8 .
  • The ester group in 8 is reduced to a primary alcohol (9 ) using LiAlH4.
  • Oxidation of 9 with pyridinium chlorochromate (PCC) yields ketone 10 .
  • Acid-catalyzed cyclization (H2SO4/AcOH) forms the dihydroquinolinone ring (11 ).

Yield : 62–68% overall.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Niementowski Cyclization High regioselectivity Multi-step demethylation required 45–50%
Friedländer Condensation Single-step cyclization Limited substrate availability 60–65%
Tandem Sulfonylation Avoids post-cyclization functionalization Sensitive to moisture 62–68%

Mechanistic Insights

Sulfonylation Dynamics

The N1 nitrogen’s nucleophilicity is enhanced by the electron-donating methoxy group at C7, facilitating attack on the electrophilic sulfur in 4-methylbenzenesulfonyl chloride. Steric hindrance from the 4-methylphenyl group is mitigated by using polar aprotic solvents like DMF.

Cyclization Thermodynamics

Cyclization proceeds via a six-membered transition state, with the carbonyl oxygen stabilizing partial positive charge development at C4. Acidic conditions protonate the carbonyl, increasing electrophilicity and accelerating ring closure.

Scalability and Industrial Considerations

  • Cost Efficiency : 4-Methylbenzenesulfonyl chloride is commercially available at scale (~$120/kg), making the tandem sulfonylation route economically viable.
  • Purification Challenges : Column chromatography is often required to separate sulfonylated byproducts, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinolinones

Compound Name & Reference 1-Substituent 2-Substituent 6/7-Substituents 3-Substituent Key Biological Findings
Target Compound 4-Methylphenylsulfonyl - 7-methoxy - Not yet reported
2-Ethyl-3-methylidene-1-phenylsulfonyl (5a) Phenylsulfonyl Ethyl - Methylidene High cytotoxicity (HL-60: IC₅₀ = 0.8 µM; 5-fold selectivity over HUVEC)
6,7-Dimethoxy-1-tosyl-2-phenyl (5k) Tosyl Phenyl 6,7-dimethoxy Methylidene Moderate cytotoxicity (MCF-7: IC₅₀ ~10 µM)
(E)-3-(2-Nitrobenzylidene)-1-phenylsulfonyl (NMQ) Phenylsulfonyl 4-Methoxyphenyl - 2-Nitrobenzylidene Crystal packing influenced by halogen interactions
7-Chloro-1-cyclopropyl-6-fluoro Cyclopropyl - 6-fluoro, 7-chloro - Research applications (structural analog of fluoroquinolones)

Key Observations :

Position 1 Sulfonyl Groups: Tosyl (4-methylphenylsulfonyl) and phenylsulfonyl groups are common. Tosyl derivatives (e.g., 5k) often exhibit enhanced metabolic stability compared to phenylsulfonyl analogs . The target compound’s tosyl group may improve bioavailability compared to non-methylated sulfonyl derivatives .

Methoxy Substitution: The 7-methoxy group in the target compound contrasts with 6,7-dimethoxy substituents in 5k. Methoxy groups generally enhance solubility via hydrogen bonding, a critical factor in drug design .

3-Substituents and Bioactivity :

  • Methylidene (e.g., 5a) or benzylidene (e.g., NMQ) groups at position 3 correlate with potent cytotoxicity, likely due to π-π stacking interactions with cellular targets .
  • The absence of a 3-substituent in the target compound suggests a distinct mechanism of action compared to methylidene-containing analogs.

Anticancer Activity: Compounds with 2-ethyl or 2-phenyl substituents (e.g., 5a, 5k) demonstrate higher selectivity for cancer cells (HL-60, MCF-7) over normal cells (HUVEC) .

Synthetic Pathways: The target compound can be synthesized via N-sulfonylation of a 7-methoxy-2,3-dihydroquinolin-4(1H)-one precursor, analogous to methods used for 5a and 5k . Modifications at position 7 (methoxy vs. halogen) are achieved through selective functionalization of the quinolinone core .

Biological Activity

7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one, also known by its CAS number 901-90-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and specific case studies that highlight its efficacy against various cancer cell lines.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H17NO4S
Molecular Weight331.39 g/mol
Melting Point139-140 °C
Density1.159 g/cm³ (predicted)
LogP1.831

Biological Activity

Anticancer Properties
Research indicates that compounds within the quinolinone family, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action primarily involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated a series of sulfonyl-substituted quinolinones for their cytotoxic activity using the MTT assay on MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. Results demonstrated that compounds with similar structures to this compound exhibited IC50 values below 0.3 µM against HL-60 cells, indicating potent anticancer activity .
  • Mechanism of Action
    The compound's mechanism involves the inhibition of nucleic acid synthesis by targeting key enzymes such as thymidylate synthetase and nucleoside kinase. This leads to reduced levels of d[NTP] pools and subsequent DNA fragmentation, which is directly linked to cancer cell death .
  • Structure-Activity Relationship (SAR)
    The structure of the compound significantly influences its biological activity. Variations in substituents at positions 1, 2, and 6 of the quinolinone ring have been shown to alter cytotoxic potency. For instance, compounds with alkyl substituents at position 2 demonstrated higher activity compared to those with aryl substituents .

Summary of Findings

The biological activity of this compound suggests a promising role in cancer therapy due to its potent cytotoxic effects and ability to induce apoptosis in cancer cells. Further research is warranted to explore its therapeutic potential and optimize its structure for enhanced efficacy.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering yield and purity?

The synthesis of dihydroquinolinone derivatives often involves acid- or base-catalyzed isomerization of 2′-aminochalcones. However, microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst have demonstrated improved efficiency. For example, irradiating (E)-1-(2-aminophenyl)-3-(substituted quinolin-3-yl)prop-2-en-1-one with InCl₃ (20 mol%) at 360 W for 5 minutes achieved yields up to 63% with reduced reaction times compared to traditional methods . Purity can be enhanced via crystallization from CH₂Cl₂/di-isopropylether mixtures.

Basic: How can the molecular structure and purity of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • 1H/13C-NMR for functional group and substituent analysis.
  • Single-crystal X-ray diffraction to resolve dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) .
  • HPLC or MS for purity validation, as referenced in high-purity flavonoid analyses .

Advanced: How to design experiments to evaluate its biological activity (e.g., antimicrobial or anticancer properties)?

Adopt a split-split-plot randomized block design to account for variables like dose, exposure time, and biological replicates. For example:

  • Primary plots : Compound concentrations.
  • Subplots : Cell lines or microbial strains.
  • Sub-subplots : Time points for IC₅₀ or MIC determination.
    Include positive/negative controls and validate results via dose-response curves. This design minimizes bias and enhances reproducibility .

Advanced: What strategies resolve contradictions in catalytic efficiency between traditional and microwave-assisted synthesis?

Discrepancies in yields (e.g., 40% conventional vs. 63% microwave) may arise from uneven heating in traditional methods. To address this:

  • Conduct kinetic studies under controlled temperature/pressure.
  • Compare catalyst performance (e.g., InCl₃ vs. H₃PO₄) using identical substrates.
  • Use Arrhenius plots to model activation energy differences. Microwave irradiation often reduces energy barriers, accelerating reaction rates .

Advanced: How to investigate stability under experimental conditions (e.g., aqueous vs. organic solvents)?

  • Accelerated stability testing : Incubate the compound in buffers (pH 4–9) or organic solvents (DMF, DMSO) at 25–60°C. Monitor degradation via:
    • HPLC-UV/Vis for impurity profiling .
    • TGA/DSC to assess thermal stability .
  • Store samples in sealed, desiccated containers at –20°C to prevent hydrolysis or oxidation .

Advanced: What mechanistic insights explain InCl₃’s role in its synthesis?

InCl₃ likely acts as a Lewis acid , polarizing carbonyl groups and facilitating cyclization. Proposed steps:

Coordination of In³⁺ to the enone system, stabilizing the transition state.

Intramolecular attack by the amine group, forming the dihydroquinolinone core.

Proton transfer and catalyst regeneration.
Validate this via DFT calculations or in situ IR spectroscopy to track intermediate formation .

Advanced: How to establish structure-activity relationships (SAR) for pharmacological targets?

  • Computational modeling : Dock the compound into enzyme active sites (e.g., kinases) using molecular dynamics simulations.
  • Functional group modulation : Synthesize analogs with varied sulfonyl or methoxy substituents.
  • Biological assays : Compare IC₅₀ values against targets (e.g., antimicrobial efficacy in E. coli vs. S. aureus) .

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